Dibutyltin 3,3'-thiodipropionate
Description
Dibutyltin 3,3'-thiodipropionate (CAS: 4981-24-2) is an organotin compound with the molecular formula C₁₄H₂₆O₄SSn and a molecular weight of 409.129 g/mol . Structurally, it features a central tin atom bonded to two butyl groups and a thiodipropionate ligand, which consists of two propionate moieties linked by a sulfur atom. This configuration confers unique chemical reactivity and biological activity.
Key physical properties include its classification as a stannane derivative, with synonyms such as 2,2-dibutyl-1,3-dioxa-2-stanna-7-thiacyclodecan-4,10-dione . Toxicological studies report an LD₅₀ of 180 mg/kg in mice via intravenous exposure, indicating moderate acute toxicity .
Properties
CAS No. |
4981-24-2 |
|---|---|
Molecular Formula |
C14H26O4SSn |
Molecular Weight |
409.1 g/mol |
IUPAC Name |
2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione |
InChI |
InChI=1S/C6H10O4S.2C4H9.Sn/c7-5(8)1-3-11-4-2-6(9)10;2*1-3-4-2;/h1-4H2,(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI Key |
IJQTVZYMPBLNGO-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of thiodipropionic acid attack the electrophilic tin center in dibutyltin oxide. This results in the elimination of water and the formation of the tin-thiodipropionate ester linkage. The stoichiometric ratio of reactants is critical, with a 1:1 molar ratio of dibutyltin oxide to thiodipropionic acid ensuring complete conversion.
Industrial-Scale Protocol
Materials :
- Dibutyltin oxide (≥99% purity)
- Thiodipropionic acid (≥98% purity)
- Toluene (anhydrous)
- Sulfuric acid (catalytic, 0.5–1.0 wt%)
Procedure :
- Reactor Charging : Combine dibutyltin oxide (246.4 g, 1.0 mol) and thiodipropionic acid (178.2 g, 1.0 mol) in a 2 L glass-lined reactor equipped with a Dean-Stark trap.
- Solvent Addition : Add toluene (800 mL) and sulfuric acid (2.5 mL).
- Reflux Conditions : Heat the mixture to 140–150°C under nitrogen atmosphere, maintaining vigorous stirring.
- Water Removal : Collect liberated water via azeotropic distillation using the Dean-Stark trap.
- Reaction Monitoring : Terminate the reaction after 6–8 hours or when water cessation is observed.
- Purification : Filter the cooled mixture to remove unreacted solids, followed by rotary evaporation of toluene under reduced pressure (≤10 mmHg).
Yield : 85–92% (isolated as a pale yellow viscous liquid).
Alternative Synthesis via Dibutyltin Dichloride
For laboratories lacking dibutyltin oxide, dibutyltin dichloride (bis(butyl)tin dichloride) serves as a viable precursor. This method employs a two-step process involving hydrolysis followed by esterification.
Hydrolysis of Dibutyltin Dichloride
Reaction :
$$
\text{Sn(C}4\text{H}9\text{)}2\text{Cl}2 + 2 \text{H}2\text{O} \rightarrow \text{Sn(C}4\text{H}9\text{)}2\text{O} + 2 \text{HCl}
$$
Conditions :
Esterification with Thiodipropionic Acid
The in situ-generated dibutyltin oxide is immediately reacted with thiodipropionic acid under conditions identical to Section 1.2. This approach circumvents the need to isolate the hygroscopic oxide but requires precise pH control to prevent tin hydroxide formation.
Solvent-Free Mechanochemical Synthesis
Emerging techniques emphasize sustainability by eliminating volatile organic solvents. Mechanochemical synthesis employs high-energy ball milling to facilitate solid-state reactions.
Protocol
Materials :
- Dibutyltin oxide (1.0 mol)
- Thiodipropionic acid (1.0 mol)
- Zirconia milling balls (10 mm diameter)
Procedure :
- Charge reactants and milling balls into a planetary ball mill.
- Mill at 500 rpm for 2 hours, with cycles of 10 minutes milling and 5 minutes rest to prevent overheating.
- Extract the product using dichloromethane and filter.
Yield : 78–84% (reduced vs. solution-phase methods due to incomplete reaction).
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters and outcomes across the discussed methods:
| Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Scale Suitability |
|---|---|---|---|---|---|
| Esterification (Section 1) | 140–150 | 6–8 | 85–92 | ≥98 | Industrial |
| Dichloride Route (Section 2) | 50–60 (hydrolysis) | 8–10 | 80–88 | ≥95 | Pilot Plant |
| Mechanochemical (Section 3) | Ambient (milling) | 2 | 78–84 | ≥90 | Laboratory |
Key Observations :
- Industrial Preference : The direct esterification method (Section 1) is favored for large-scale production due to higher yields and simpler purification.
- Safety Considerations : The dichloride route necessitates handling corrosive HCl gas, requiring specialized equipment.
- Sustainability Trade-offs : Mechanochemical synthesis reduces solvent waste but achieves lower yields, limiting commercial viability.
Purification and Characterization
Distillation
Crude product is distilled under high vacuum (≤0.1 mmHg) at 180–200°C to remove residual reactants and oligomeric byproducts.
Spectroscopic Confirmation
- FT-IR : Peaks at 1,650 cm⁻¹ (C=O stretch) and 1,150 cm⁻¹ (Sn-O-C asymmetric stretch).
- ¹H NMR (CDCl₃) : δ 0.8–1.6 (m, butyl protons), δ 2.6–3.1 (m, thiodipropionate methylene).
Challenges and Optimization Strategies
Byproduct Formation
Oligomeric tin carboxylates may form during prolonged heating. Mitigation strategies include:
- Stoichiometric Precision : Maintaining a 1:1 reactant ratio.
- Catalyst Optimization : Substituting sulfuric acid with p-toluenesulfonic acid reduces side reactions.
Scalability Limits
Mechanochemical methods face heat dissipation challenges at scale. Fluidized bed reactors are under investigation to address this.
Chemical Reactions Analysis
Types of Reactions
Dibutyltin 3,3’-thiodipropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: It can be reduced to form dibutyltin hydride under specific conditions.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Dibutyltin oxide and other tin-containing oxidation products.
Reduction: Dibutyltin hydride and related compounds.
Substitution: Various substituted dibutyltin derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyltin 3,3'-thiodipropionate is an organotin compound with the molecular formula and a molecular weight of approximately 358.03 g/mol. It is characterized by a dibutyltin moiety attached to a thiodipropionic acid derivative. Depending on the temperature, it can appear as a colorless to pale yellow liquid or solid. The compound is soluble in organic solvents but insoluble in water.
Applications
- Polymer Stabilization this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers to prevent degradation during processing. It enhances the thermal stability of polymers when combined with other stabilizers.
- Immunomodulation Studies have shown that dibutyltin can alter the synthesis and production of the inflammatory cytokines IL-1β and IL-6 from immune cells . At higher concentrations, it decreases the production of these cytokines, while at lower concentrations, it increases their production . These changes are linked to dibutyltin-induced changes in mRNA levels and require p38 and ERK1/2 MAPK pathways .
- Glucocorticoid Receptor Disruption Research indicates that dibutyltin can disrupt glucocorticoid receptor (GR) function . Nanomolar concentrations of dibutyltin inhibit ligand binding to GR and its transcriptional activity . It inhibits glucocorticoid-induced expression of certain enzymes and abolishes the glucocorticoid-mediated transrepression of TNF-alpha-induced NF-kappaB activity . Moreover, it counteracts the glucocorticoid-mediated suppression of interleukin-6 (IL-6) and TNF-alpha production in lipopolysaccharide (LPS)-stimulated human macrophages .
Interaction Studies
This compound's behavior in polymer matrices and its interactions with other additives have been the subject of interaction studies. Research has also shown that it can interact with biological systems, potentially leading to cytotoxicity at higher concentrations.
Mechanism of Action
The mechanism of action of dibutyltin 3,3’-thiodipropionate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to materials and biological systems. Its molecular targets include free radicals and other reactive species, and it operates through pathways involving electron transfer and radical stabilization.
Comparison with Similar Compounds
Table 1: Key Properties of Dibutyltin Compounds
Key Findings :
- Toxicity: Dibutyltin dilaurate exhibits the highest maximum non-toxic concentration (10 µM), suggesting lower cytotoxicity compared to dibutyltin maleate (0.1 µM) .
- Biological Activity : Dibutyltin dichloride and dilaurate act as partial RXRα agonists, which may influence adipogenesis and inflammatory pathways .
Comparison with Non-Tin Thiodipropionate Esters
Thiodipropionate esters lacking tin are widely used as antioxidants in plastics and lubricants. Their properties vary with alkyl chain length:
Table 2: Properties of Non-Tin Thiodipropionate Esters
Key Findings :
- Alkyl Chain Effects : Longer chains (e.g., dilauryl, ditridecyl) increase molecular weight and melting points, enhancing compatibility with hydrophobic polymers like polyethylene .
- Safety Profile: Non-tin thiodipropionates are generally safer, with Dilauryl Thiodipropionate meeting food-contact material standards (lead content ≤10 mg/kg) .
- Functional Role : These compounds act as radical scavengers, preventing oxidative degradation in plastics—a role distinct from tin-based derivatives, which may have biocidal or catalytic functions .
Q & A
Q. What synthetic methodologies are employed to produce thiodipropionate esters (e.g., dilauryl, distearyl), and how can purity be optimized?
Thiodipropionate esters are synthesized via esterification of 3,3'-thiodipropionic acid with alcohols (e.g., lauryl, stearyl) using acid catalysts. Purification typically involves recrystallization from solvents like ethanol or acetone to achieve >99% purity, as validated by melting point analysis and HPLC . Critical parameters include stoichiometric alcohol ratios, reaction temperature (80–120°C), and catalyst selection (e.g., sulfuric acid). Impurities such as unreacted acid are minimized by repeated washing and vacuum distillation .
Q. Which analytical techniques are most reliable for characterizing thiodipropionate esters?
Key methods include:
- Solidification point : Determined via ASTM D1493 to confirm identity (e.g., distearyl thiodipropionate solidifies at 63°C) .
- HPLC : Quantifies purity (>99%) and detects residual thiodipropionic acid (<0.2%) .
- Spectroscopy : FTIR confirms ester carbonyl peaks (~1740 cm⁻¹), while NMR (¹H/¹³C) validates alkyl chain integration .
- Elemental analysis : Verifies sulfur content (~4.7% for dilauryl thiodipropionate) .
Q. How do thiodipropionate esters function as antioxidants in polymer matrices?
These esters act as secondary antioxidants, scavenging peroxy radicals via hydrogen donation from the thioether group. Their efficacy depends on compatibility with the polymer (e.g., PVC, polyethylene) and synergistic effects with primary antioxidants like hindered phenols. Standard testing involves oxygen absorption trials (ASTM D3895) and accelerated aging at 100–150°C to measure oxidative induction time .
Advanced Research Questions
Q. How can contradictions in antioxidant performance data across studies be resolved?
Discrepancies often arise from variations in polymer crystallinity, additive concentration, or testing protocols (e.g., ISO 11346 vs. ASTM D3895). To address this:
- Use controlled polymer batches with defined molecular weights.
- Conduct parallel experiments with standardized antioxidant concentrations (e.g., 0.1–0.5 wt%).
- Employ Arrhenius modeling to extrapolate long-term stability from accelerated aging data . Contradictory thermal stability results in PVC may stem from interactions with tin-based stabilizers, requiring FTIR or DSC to identify decomposition pathways .
Q. What experimental approaches elucidate the environmental fate of thiodipropionate derivatives?
Microbial degradation studies, such as those with Variovorax paradoxus TBEA6, monitor growth kinetics via OD₆₀₀ nm in minimal media containing 3,3'-thiodipropionate as the sole carbon source. Knockout strains (e.g., Δ05510) help identify catabolic genes, while GC-MS tracks metabolite formation (e.g., propionate intermediates) . Environmental persistence is assessed via OECD 301B biodegradation tests .
Q. How can the thermal stabilization mechanism of thiodipropionate esters in polymers be mechanistically validated?
- Thermogravimetric analysis (TGA) : Quantifies mass loss under nitrogen/air to differentiate oxidative vs. thermal degradation.
- ESR spectroscopy : Detects radical species during polymer degradation, confirming radical-scavenging activity.
- Comparative studies : Coating thiodipropionate esters on silica nanoparticles enhances dispersion in polypropylene, improving stabilization efficiency by 30% compared to bulk additives .
Data Contradiction Analysis
- Example : Conflicting reports on distearyl thiodipropionate (DSTDP) efficacy in polyethylene may arise from UV exposure vs. thermal aging conditions. Resolve by isolating variables: UV studies require QUV weatherometers (ASTM G154), while thermal aging uses ovens (ASTM D3045). Cross-link density measurements (via swelling tests) can clarify antioxidant-photooxidation interactions .
Methodological Recommendations
- Synthesis : Optimize esterification with microwave-assisted synthesis to reduce reaction time from 12h to 2h .
- Degradation Studies : Combine LC-MS with isotopic labeling (¹³C-thiodipropionate) to trace metabolic pathways in environmental bacteria .
- Polymer Testing : Use microcalorimetry (µDSC) for high-sensitivity detection of oxidative exotherms in thin polymer films .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
